Difference between α-galactosylceramide and β-galactosylceramide tetraacetate
Difference between α-galactosylceramide and β-galactosylceramide tetraacetate
This guide provides an in-depth technical analysis comparing
Technical Guide: -Galactosylceramide vs. -Galactosylceramide Tetraacetate
Executive Summary
The distinction between
-
-GalCer is a bioactive glycolipid and a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2][3][4] Its activity hinges on the specific
-anomeric linkage and free hydroxyl groups on the galactose ring, which facilitate high-affinity binding to CD1d and recognition by the iNKT T-cell receptor (TCR).[1] -
-GalCer-TA is a protected synthetic intermediate .[1] It possesses a
-anomeric linkage (thermodynamically favored but biologically distinct) and four acetate protecting groups on the sugar.[1] These acetate groups render the molecule immunologically inert by blocking critical hydrogen-bonding residues required for CD1d loading and TCR docking.[1]
Core Divergence:
- -GalCer: Final Active Pharmaceutical Ingredient (API).[1]
- -GalCer-TA: Synthetic Precursor / Chemically Protected Derivative.[1]
Chemical & Structural Divergence
The functional disparity originates from two specific structural modifications: the glycosidic bond geometry and the functional group status .
Table 1: Physiochemical & Structural Comparison
| Feature | ||
| CAS Registry | 158021-47-7 (KRN7000) | N/A (Specific intermediate) |
| Anomeric Configuration | ||
| Sugar Hydroxyls | Free (-OH) | Acetylated (-OAc) |
| Solubility | Amphipathic (Soluble in DMSO/Pyridine) | Lipophilic (Soluble in DCM/Chloroform) |
| CD1d Binding | High Affinity (Deep hydrophobic insertion) | Negligible (Steric clash from acetates) |
| TCR Recognition | Potent Activation (Th1/Th2 cytokine release) | None (Lack of H-bond donors) |
| Primary Utility | Immunotherapy, Vaccine Adjuvant | Organic Synthesis, Purification Intermediate |
Stereochemical Impact[1]
- -Anomer: The galactose headgroup projects essentially perpendicular to the ceramide lipid tails.[1] This allows the lipid tails to bury into the CD1d hydrophobic grooves (A' and F' pockets), exposing the galactose sugar for "parallel" docking by the invariant TCR.[1]
-
-Anomer: The galactose projects equatorially, altering the presentation angle. While the free hydroxyl form (
-GalCer) can bind CD1d weakly, it typically acts as a self-antigen or antagonist.[1] The tetraacetate form, however, adds significant steric bulk, preventing the lipid from entering the CD1d groove entirely.
Immunological Mechanism: The CD1d/TCR Axis
The biological activity of
Mechanism of Action (DOT Visualization)
Figure 1: Comparative mechanism of action.[1]
Why Acetylation Kills Activity
The crystal structure of the CD1d-lipid-TCR complex reveals that the 2', 3', and 4' hydroxyl groups of the galactose are essential for hydrogen bonding with:
-
CD1d residues: Asp151 and Thr154.[1]
-
TCR CDR
residues: Gly96 and Phe29 (in human V 24).[1] Acetylation converts these polar -OH groups into non-polar, bulky esters (-OAc), abolishing these critical interactions.[1]
Synthesis & Processing
-GalCer-TA is often the precursor generated during the synthesis of galactosylceramides before the final deprotection step, or the result of using "participating" protecting groups that favorSynthesis Workflow (DOT Visualization)
Figure 2: Synthetic divergence.
Experimental Protocols
Protocol A: Zemplén Deprotection (Converting TA to Free Lipid)
Use this to convert the inactive tetraacetate intermediate into the free glycolipid for biological testing.[1]
Reagents:
-
-GalCer-TA (or
-precursor)[1] -
Sodium Methoxide (NaOMe) 0.5 M in Methanol[1]
-
Amberlite IR-120 (H+) resin[1]
Method:
-
Dissolution: Dissolve 100 mg of
-GalCer-TA in 2 mL of anhydrous DCM/MeOH (1:1 v/v). Ensure complete solubility; the tetraacetate is lipophilic.[1] -
Catalysis: Add 0.1 equivalents of NaOMe solution (approx. 20
L).[1] The pH should be alkaline (~9-10).[1] -
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Chloroform:Methanol 9:1).[1] The spot will shift significantly lower (more polar).[1]
-
Neutralization: Add washed Amberlite IR-120 (H+) resin until pH is neutral (7.0).[1] Critical: Do not leave acidic, or glycosidic bond hydrolysis may occur.[1]
-
Purification: Filter off resin and concentrate in vacuo. The resulting white solid is
-GalCer (free hydroxyls).[1]
Protocol B: In Vitro iNKT Activation Assay
Use this to validate the activity difference between
Reagents:
-
Effector Cells: Mouse iNKT hybridoma (e.g., DN32.D3).[1]
-
APC: CD1d-transfected cell line (e.g., C1R-CD1d) or bone marrow-derived dendritic cells (BMDCs).[1]
-
Readout: IL-2 ELISA kit.
Method:
-
Lipid Preparation:
-
Dissolve
-GalCer in DMSO (1 mg/mL) Vehicle A. -
Dissolve
-GalCer-TA in DMSO (1 mg/mL) Vehicle B. -
Note:
-GalCer-TA may require slight warming due to high lipophilicity.[1]
-
-
Pulsing: Incubate APCs (
cells/well) with graded concentrations of lipids (100 ng/mL to 0.1 ng/mL) for 4 hours at 37°C. -
Co-culture: Wash APCs to remove unbound lipid. Add iNKT hybridoma cells (
cells/well).[1] -
Incubation: Incubate for 24 hours.
-
Analysis: Harvest supernatant and quantify IL-2 via ELISA.
References
-
Kawano, T., et al. "CD1d-restricted and TCR-mediated activation of valpha14 NKT cells by glycosylceramides."[1] Science, vol. 278, no.[1] 5343, 1997, pp. 1626-1629.[1] Link
-
Borg, N. A., et al. "CD1d-lipid-antigen recognition by the semi-invariant NKT T-cell receptor."[1][2] Nature, vol. 448, 2007, pp. 44-49.[1] Link[1]
-
Parekh, V. V., et al. "Glycolipid antigen induces long-term natural killer T cell anergy in mice."[1] Journal of Clinical Investigation, vol. 115, no.[1] 9, 2005, pp. 2572-2583.[1] Link
-
Trappeniers, M., et al. "Synthesis and in vitro evaluation of alpha-GalCer epimers."[1] ChemMedChem, vol. 3, no. 7, 2008, pp. 1061-1070.[1] Link
-
Zhou, D., et al. "Lysosomal glycosphingolipid recognition by NKT cells."[1] Science, vol. 306, no.[1] 5702, 2004, pp. 1786-1789.[1] Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Natural Killer T-cell receptor recognition of CD1d-C-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of α-galactosylceramide as an endogenous mammalian antigen for iNKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of α-galactosylceramide by a prominent member of the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of α-galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]
